Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate
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Overview
Description
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate is an organic compound that features a fluoro-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetic acid.
Reduction: 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The ester group can undergo hydrolysis to release the active acid form, which may interact with biological pathways.
Comparison with Similar Compounds
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
- Ethyl 2-(2-chloro-3-methoxyphenyl)-2-hydroxyacetate
- Ethyl 2-(2-bromo-3-methoxyphenyl)-2-hydroxyacetate
- Ethyl 2-(2-iodo-3-methoxyphenyl)-2-hydroxyacetate
These compounds share similar structures but differ in the halogen substituent on the aromatic ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties. This compound is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects.
Biological Activity
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorinated aromatic ring, which may enhance its pharmacological properties. The presence of the methoxy group and the hydroxyacetate moiety contributes to its solubility and reactivity, making it a candidate for various biological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could contribute to its therapeutic effects.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Case Studies
-
Anticancer Activity :
A study investigated the effects of this compound on breast cancer cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating potent activity against MCF-7 cell lines. The study concluded that the compound could be further developed as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. -
Anti-inflammatory Effects :
In another study focusing on inflammatory diseases, this compound was administered to animal models exhibiting signs of inflammation. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Research Findings
Research findings indicate that this compound has a favorable safety profile with minimal toxicity observed at therapeutic doses. Further investigations into its pharmacokinetics and bioavailability are ongoing to optimize its use in clinical settings.
Properties
CAS No. |
1151564-10-1 |
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Molecular Formula |
C11H13FO4 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13FO4/c1-3-16-11(14)10(13)7-5-4-6-8(15-2)9(7)12/h4-6,10,13H,3H2,1-2H3 |
InChI Key |
UFOJVKDQQSPGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC=C1)OC)F)O |
Origin of Product |
United States |
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